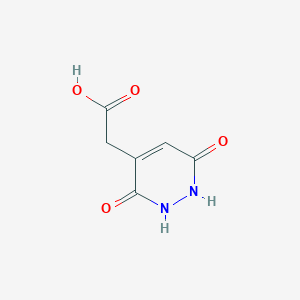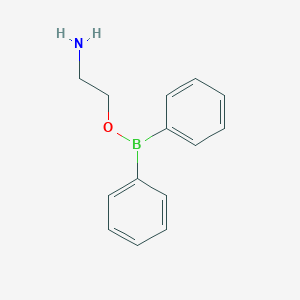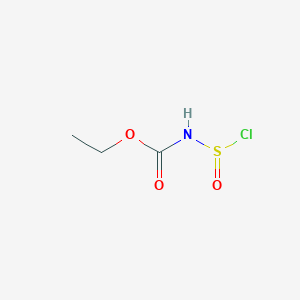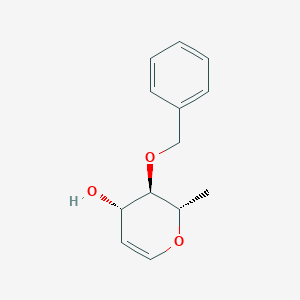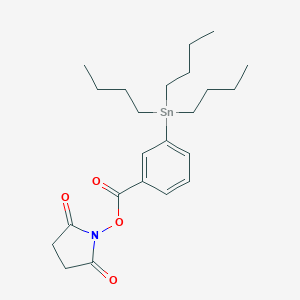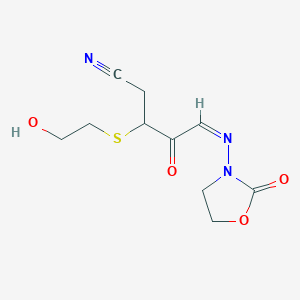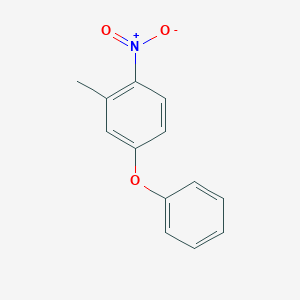
2-硝基-5-苯氧基甲苯
概述
描述
2,6-二羟基吡啶盐酸盐是一种化学化合物,分子式为C5H5NO2·HCl。它是吡啶的衍生物,其特征是在吡啶环的 2 和 6 位上存在两个羟基。 该化合物以其淡黄色结晶外观而闻名,可溶于水 .
科学研究应用
2,6-二羟基吡啶盐酸盐在科学研究中具有广泛的应用:
准备方法
合成路线和反应条件: 2,6-二羟基吡啶盐酸盐可以通过多种方法合成。一种常见的方法包括吡啶衍生物的羟基化。 反应通常需要催化剂和特定的反应条件才能确保在所需位置选择性引入羟基 .
工业生产方法: 在工业环境中,2,6-二羟基吡啶盐酸盐的生产通常涉及使用先进的催化工艺,以实现高产率和纯度。 反应条件经过优化,以确保高效转化和最小副产物 .
化学反应分析
反应类型: 2,6-二羟基吡啶盐酸盐会发生各种化学反应,包括:
还原: 虽然不太常见,还原反应可以将羟基修饰为其他官能团。
取代: 在特定条件下,羟基可以被其他官能团取代.
常见试剂和条件:
氧化: 常见试剂包括氧气和特定的氧化酶。
还原: 还原剂如氢气或金属氢化物。
取代: 可以使用各种亲核试剂来取代羟基.
主要产物:
氧化: 2,3,6-三羟基吡啶。
还原: 修饰的吡啶衍生物。
取代: 各种取代的吡啶化合物.
作用机制
2,6-二羟基吡啶盐酸盐的作用机制涉及它与特定酶的相互作用。例如,它作为单加氧酶的底物,催化该化合物的羟基化。 该反应涉及将一个氧原子从分子氧转移到底物,从而形成 2,3,6-三羟基吡啶 . 大肠杆菌产生的 2,6-二羟基吡啶-3-羟化酶负责催化细菌 Arthrobacter nicotinovoran 中尼古丁降解的第六步 .
类似化合物:
2,3-二羟基吡啶: 结构相似,但在 2 和 3 位上具有羟基。
2,5-二羟基吡啶: 羟基在 2 和 5 位。
2,4-二羟基吡啶: 羟基在 2 和 4 位.
独特之处: 2,6-二羟基吡啶盐酸盐由于其独特的羟基化模式而独一无二,这赋予了其独特的化学性质和反应性。 这使得它在与酶催化反应相关研究以及作为尼古丁降解中间体的作用中特别有价值 .
相似化合物的比较
2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.
2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.
2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.
Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .
属性
IUPAC Name |
2-methyl-1-nitro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVZTXZLIRSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369505 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112880-83-8 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


